

1H NMR and 13C NMR chemical shifts for 3-methylbenzylated compounds

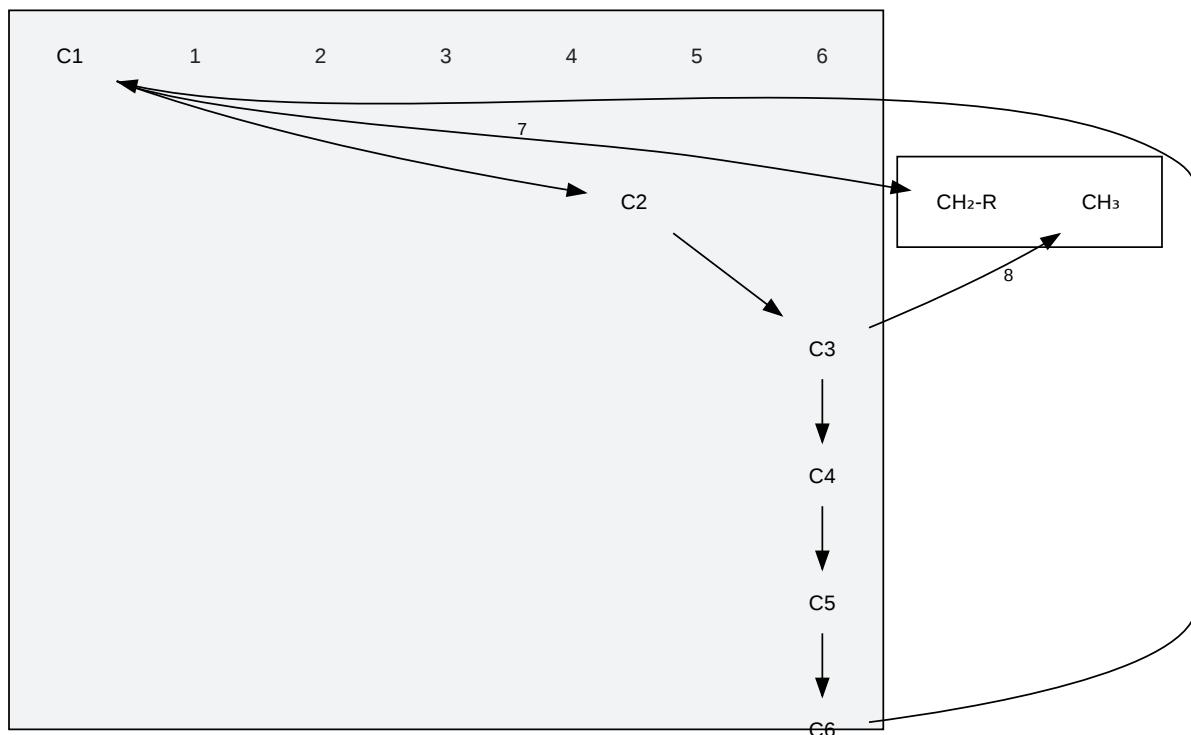
Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Methylbenzyl bromide

Cat. No.: B049150

[Get Quote](#)


A Comparative Guide to 1H and 13C NMR Chemical Shifts for 3-Methylbenzylated Compounds

For researchers and professionals in the fields of chemical research, drug development, and scientific analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for molecular structure elucidation. This guide provides a comparative analysis of the 1H and 13C NMR chemical shifts for a series of 3-methylbenzylated compounds. To provide a clear context, the spectral data is compared with unsubstituted, 2-methyl, and 4-methyl substituted analogues. All data is presented in structured tables for straightforward comparison, accompanied by detailed experimental protocols and a clarifying structural diagram.

General Structure

The following diagram illustrates the general chemical structure of a 3-methylbenzylated compound and the atom numbering scheme used for the assignment of NMR signals.

General Structure of a 3-Methylbenzylated Compound

[Click to download full resolution via product page](#)

Caption: General structure of a 3-methylbenzylated compound with IUPAC numbering.

Comparative NMR Data

The following tables summarize the ¹H and ¹³C NMR chemical shifts (δ in ppm) for 3-methylbenzyl alcohol and its isomers, as well as for **3-methylbenzyl bromide** and **3-methylbenzyl cyanide**, compared to their respective parent benzyl compounds. All spectra were

recorded in deuterated chloroform (CDCl_3) with tetramethylsilane (TMS) as the internal standard.

Table 1: ^1H and ^{13}C NMR Chemical Shifts for Benzyl Alcohol Derivatives in CDCl_3

Compound	Position	1H Chemical Shift (δ , ppm)	13C Chemical Shift (δ , ppm)
Benzyl Alcohol	-CH ₂ OH	4.68 (s, 2H)	65.5
C1	-	141.0	
C2, C6	7.28-7.37 (m, 5H)	127.1	
C3, C5	7.28-7.37 (m, 5H)	128.7	
C4	7.28-7.37 (m, 5H)	127.8	
2-Methylbenzyl Alcohol	-CH ₂ OH	4.70 (s, 2H)	63.7
-CH ₃	2.37 (s, 3H)	18.8	
C1	-	138.8	
C2	-	136.3	
C3	7.34-7.37 (m, 1H)	130.5	
C4	7.17-7.24 (m, 3H)	127.9	
C5	7.17-7.24 (m, 3H)	127.7	
C6	7.17-7.24 (m, 3H)	126.2	
3-Methylbenzyl Alcohol	-CH ₂ OH	4.66 (s, 2H)	65.3
-CH ₃	2.37 (s, 3H)	21.4	
C1	-	140.8	
C2	7.11-7.28 (m, 4H)	127.8	
C3	-	138.2	
C4	7.11-7.28 (m, 4H)	128.5	
C5	7.11-7.28 (m, 4H)	128.5	
C6	7.11-7.28 (m, 4H)	124.2	

4-Methylbenzyl Alcohol	-CH ₂ OH	4.61 (s, 2H)	-
-CH ₃	2.34 (s, 3H)	-	
C2, C6	7.22-7.24 (d, 2H)	-	
C3, C5	7.15-7.17 (d, 2H)	-	

Table 2: ¹H and ¹³C NMR Chemical Shifts for Benzyl Bromide Derivatives in CDCl₃

Compound	Position	1H Chemical Shift (δ , ppm)	13C Chemical Shift (δ , ppm)
Benzyl Bromide	-CH ₂ Br	4.50 (s, 2H)	33.8
C1	-	138.0	
C2, C6	7.25-7.45 (m, 5H)	128.9	
C3, C5	7.25-7.45 (m, 5H)	128.7	
C4	7.25-7.45 (m, 5H)	128.0	
2-Methylbenzyl Bromide	-CH ₂ Br	4.52 (s, 2H)	32.1
-CH ₃	2.41 (s, 3H)	18.9	
C1	-	136.3	
C2	-	136.2	
C3	7.15-7.30 (m, 4H)	130.3	
C4	7.15-7.30 (m, 4H)	129.0	
C5	7.15-7.30 (m, 4H)	127.7	
C6	7.15-7.30 (m, 4H)	126.2	
3-Methylbenzyl Bromide	-CH ₂ Br	4.45 (s, 2H)	33.7
-CH ₃	2.35 (s, 3H)	21.3	
C1	-	138.3	
C2	7.15-7.25 (m, 4H)	129.6	
C3	-	138.2	
C4	7.15-7.25 (m, 4H)	129.1	
C5	7.15-7.25 (m, 4H)	128.5	
C6	7.15-7.25 (m, 4H)	126.0	

4-Methylbenzyl			
Bromide	-CH ₂ Br	4.47 (s, 2H)	33.5
-CH ₃		2.35 (s, 3H)	21.1
C1	-		137.6
C2, C6		7.28 (d, 2H)	129.2
C3, C5		7.15 (d, 2H)	129.0
C4	-		135.0

Table 3: ¹H and ¹³C NMR Chemical Shifts for Benzyl Cyanide Derivatives in CDCl₃

Compound	Position	1H Chemical Shift (δ, ppm)	13C Chemical Shift (δ, ppm)
Benzyl Cyanide	-CH ₂ CN	3.73 (s, 2H)	23.5
-C≡N	-	118.0	
C1	-	131.7	
C2, C6	7.30-7.40 (m, 5H)	128.9	
C3, C5	7.30-7.40 (m, 5H)	127.8	
C4	7.30-7.40 (m, 5H)	127.4	
2-Methylbenzyl Cyanide	-CH ₂ CN	3.71 (s, 2H)	21.6
-C≡N	-	117.8	
-CH ₃	2.37 (s, 3H)	19.0	
C1	-	136.6	
C2	-	130.4	
C3	7.15-7.25 (m, 4H)	128.5	
C4	7.15-7.25 (m, 4H)	127.4	
C5	7.15-7.25 (m, 4H)	126.3	
C6	7.15-7.25 (m, 4H)	129.8	
3-Methylbenzyl Cyanide	-CH ₂ CN	3.68 (s, 2H)	23.4
-C≡N	-	118.1	
-CH ₃	2.36 (s, 3H)	21.3	
C1	-	138.4	
C2	7.10-7.28 (m, 4H)	128.9	
C3	-	131.5	

C4	7.10-7.28 (m, 4H)	128.3
C5	7.10-7.28 (m, 4H)	128.0
C6	7.10-7.28 (m, 4H)	125.0

Experimental Protocols

The following is a generalized protocol for the acquisition of ^1H and ^{13}C NMR spectra for small organic molecules, based on standard laboratory practices.

Sample Preparation

- **Sample Quantity:** Weigh approximately 5-20 mg of the solid compound or use an equivalent amount of a liquid sample.
- **Solvent:** Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3).
- **Internal Standard:** Add a small drop of tetramethylsilane (TMS) to the solution to serve as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- **Transfer:** Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
- **Filtration:** If any solid particles are present, filter the solution through a small plug of glass wool in the pipette to prevent shimming issues.
- **Capping:** Securely cap the NMR tube to prevent solvent evaporation.

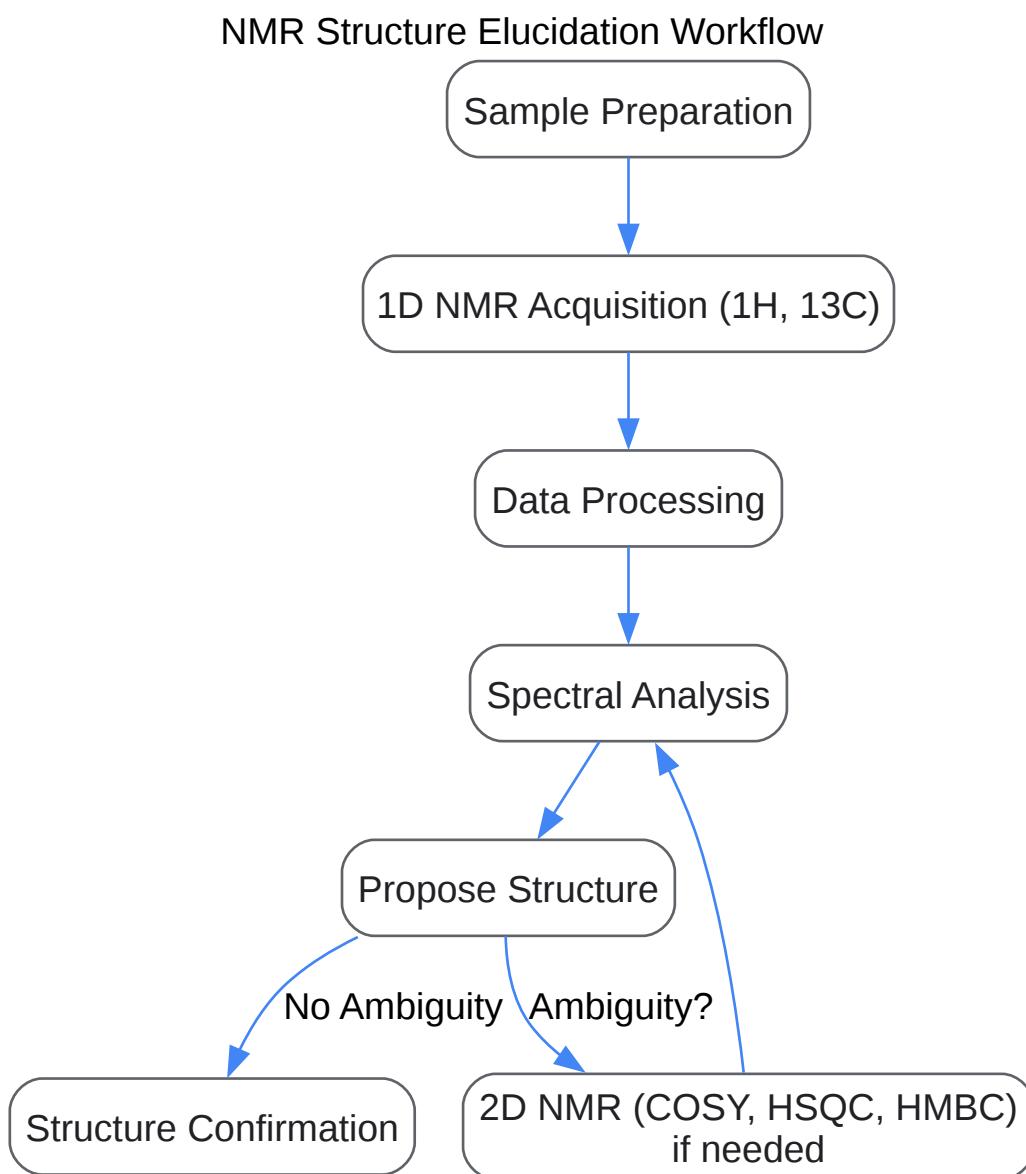
NMR Spectrometer Setup

- **Instrument:** A 300 MHz or 500 MHz NMR spectrometer is typically used.
- **Nuclei:** Observe ^1H for proton NMR and ^{13}C for carbon NMR.
- **Solvent Lock:** Lock the spectrometer on the deuterium signal of the CDCl_3 .
- **Shimming:** Perform automatic or manual shimming to optimize the magnetic field homogeneity.

1H NMR Acquisition Parameters

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Number of Scans: Typically 8 to 16 scans are sufficient for a good signal-to-noise ratio.
- Relaxation Delay (d1): A delay of 1-2 seconds between scans.
- Acquisition Time (aq): Approximately 2-4 seconds.
- Spectral Width (sw): A range of approximately -2 to 12 ppm.

13C NMR Acquisition Parameters


- Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
- Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 1024 or more) is typically required.
- Relaxation Delay (d1): A delay of 2 seconds.
- Acquisition Time (aq): Approximately 1-2 seconds.
- Spectral Width (sw): A range of approximately 0 to 220 ppm.

Data Processing

- Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
- Phase Correction: Manually or automatically correct the phase of the spectrum.
- Baseline Correction: Apply a baseline correction to obtain a flat baseline.
- Referencing: Reference the spectrum to the TMS signal at 0.00 ppm.
- Integration (for ^1H NMR): Integrate the signals to determine the relative number of protons.
- Peak Picking: Identify and label the chemical shifts of the peaks.

Logical Workflow for Structure Elucidation

The following diagram illustrates a typical workflow for elucidating the structure of a small organic molecule using NMR spectroscopy.

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [1H NMR and 13C NMR chemical shifts for 3-methylbenzylated compounds]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b049150#1h-nmr-and-13c-nmr-chemical-shifts-for-3-methylbenzylated-compounds>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com